6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid
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Overview
Description
6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a pyrrolo[1,2-b]pyrazole ring and a picolinic acid group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid typically involves multi-step organic reactions One common method involves the initial formation of the quinoline moiety, followed by the construction of the pyrrolo[1,2-b]pyrazole ring through cyclization reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and pyrrolo[1,2-b]pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxide derivatives, while reduction reactions can produce dihydroquinoline derivatives .
Scientific Research Applications
6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes and signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.
Pyrrolo[1,2-b]pyrazole derivatives: These compounds have similar structural features and are studied for their potential therapeutic applications.
Picolinic acid derivatives: Compounds like picolinamide and picolinic acid itself have similar chemical properties and applications.
Uniqueness
The uniqueness of 6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid lies in its multi-functional structure, which combines the properties of quinoline, pyrrolo[1,2-b]pyrazole, and picolinic acid. This unique combination imparts a wide range of chemical and biological activities, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C21H16N4O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-(3-quinolin-4-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H16N4O2/c26-21(27)17-8-3-7-16(23-17)20-19(18-9-4-12-25(18)24-20)14-10-11-22-15-6-2-1-5-13(14)15/h1-3,5-8,10-11H,4,9,12H2,(H,26,27) |
InChI Key |
FTOWKSWJLZAFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C3=NC(=CC=C3)C(=O)O)C4=CC=NC5=CC=CC=C45 |
Origin of Product |
United States |
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